molecular formula C7H7ClN2 B1377441 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 53516-07-7

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1377441
CAS RN: 53516-07-7
M. Wt: 154.6 g/mol
InChI Key: KBASFRHXGJCOMZ-UHFFFAOYSA-N
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Description

“6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H7ClN2 . It is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has been identified as a novel scaffold for the development of potent inhibitors . This compound has shown potent activities against FGFR1, 2, and 3, making it an attractive strategy for cancer therapy .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 154.60 g/mol , a density of 1.154±0.06 g/cm3 , and a boiling point of 267.3±40.0 °C .

Scientific Research Applications

Synthesis of 4-Substituted 7-Azaindole Derivatives

6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been identified as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives. This synthesis process involves simple nucleophilic displacement, utilizing phenolates and activated methylene nucleophiles to achieve the desired substitutions. This method highlights the compound's utility in creating complex heterocyclic structures, essential for various pharmaceutical and material science applications (Figueroa‐Pérez et al., 2006).

Development of Nitrogen-Embedded Semiconducting Materials

The compound has been used to synthesize novel nitrogen-embedded small molecules for semiconducting purposes. These molecules, derived through condensation reactions involving 6-chloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione, exhibit unique optical and electrochemical properties. They demonstrate n-channel transport characteristics in field-effect transistors, highlighting the potential of 6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in developing new materials for electronic applications (Zhou et al., 2019).

Antibacterial Agent Synthesis

A derivative of 6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in synthesizing compounds with antibacterial properties. Utilizing 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block, researchers have developed a variety of pyrrolo[2,3-b]pyridine systems. Some synthesized compounds exhibit promising antibacterial activity, indicating the compound's significance in discovering new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Structural and Optical Properties of Pyridine Derivatives

Research into pyridine derivatives, including 6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, has provided insights into their thermal, structural, and optical characteristics. These findings are essential for understanding the material's potential in various applications, including its role in fabricating heterojunctions and potential use in photosensors (Zedan et al., 2020).

Safety And Hazards

The safety information for “6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” includes hazard statements such as H302-H315-H319-H332-H335 and precautionary statements such as P261-P280-P305+P351+P338 . It’s recommended to keep it in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBASFRHXGJCOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

CAS RN

53516-07-7
Record name 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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